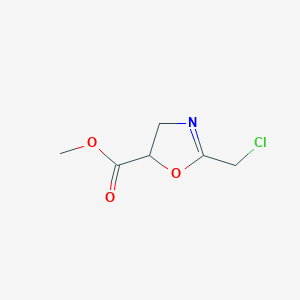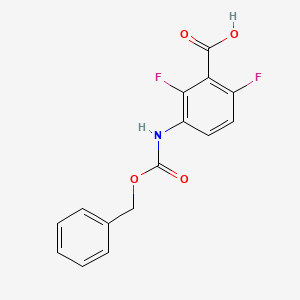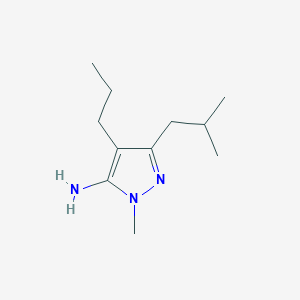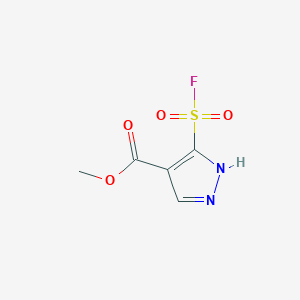
methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a fluorosulfonyl group and a carboxylate ester group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate typically involves the introduction of the fluorosulfonyl group onto a pyrazole ring. One common method is the direct fluorosulfonylation of pyrazole derivatives using fluorosulfonyl radicals. This process can be achieved by reacting the pyrazole precursor with sulfuryl fluoride gas (SO2F2) or other fluorosulfonylating reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the fluorosulfonylation process. Additionally, solvent-free reactions and green chemistry principles are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl fluoride, fluorosulfonylating agents, and various nucleophiles. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Applications De Recherche Scientifique
Methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- Methyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate
- Methyl 5-(bromosulfonyl)-1H-pyrazole-4-carboxylate
- Methyl 5-(methanesulfonyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and properties. The fluorine atom enhances the compound’s stability and resistance to metabolic degradation, making it a valuable building block in synthetic chemistry .
Propriétés
Formule moléculaire |
C5H5FN2O4S |
|---|---|
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
methyl 5-fluorosulfonyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C5H5FN2O4S/c1-12-5(9)3-2-7-8-4(3)13(6,10)11/h2H,1H3,(H,7,8) |
Clé InChI |
KLNNAVQFUMNTJU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(NN=C1)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13563905.png)
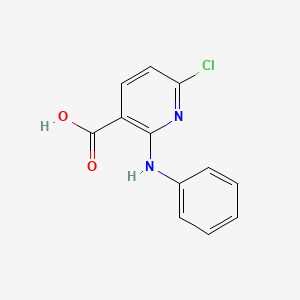
![{[3-(Iodomethyl)cyclobutoxy]methyl}benzene](/img/structure/B13563921.png)
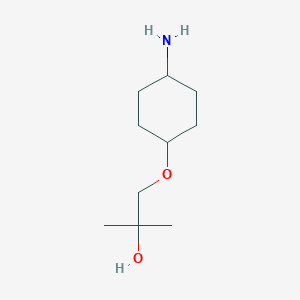
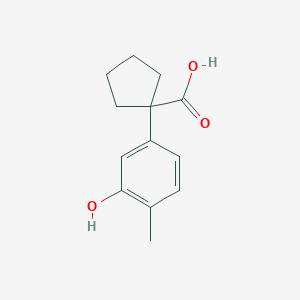
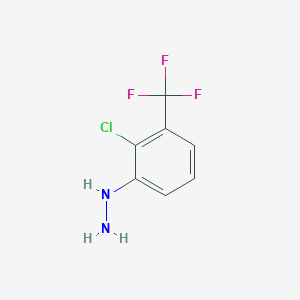
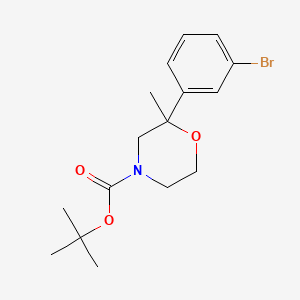
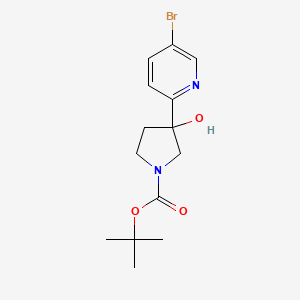
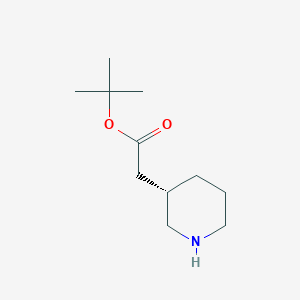

![Pyrazolo[1,5-b]pyridazin-3-ylboronic acid](/img/structure/B13563958.png)
